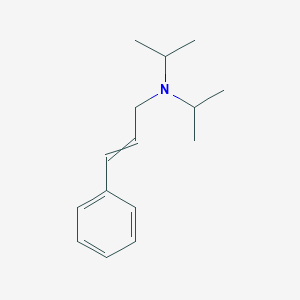
7-AZAISATOIC ANHYDRIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-AZAISATOIC ANHYDRIDE is a heterocyclic compound that belongs to the class of oxazine derivatives This compound is characterized by a fused ring system that includes a pyridine ring and an oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-AZAISATOIC ANHYDRIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with glyoxylic acid under acidic conditions to form the oxazine ring . Another approach includes the use of Mannich reaction, where phenols, primary amines, and aldehydes are used as starting materials . The reaction conditions often require the presence of catalysts such as tin(IV) chloride or methyltrichlorosilane to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on the availability of starting materials, cost-effectiveness, and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-AZAISATOIC ANHYDRIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to more reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical properties.
Wissenschaftliche Forschungsanwendungen
7-AZAISATOIC ANHYDRIDE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-AZAISATOIC ANHYDRIDE involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
7-AZAISATOIC ANHYDRIDE can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound also contains a fused ring system and exhibits similar biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with potential therapeutic applications.
Pyrimidino[4,5-d][1,3]oxazine: This compound shares the oxazine ring and has been studied for its chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H4N2O3 |
|---|---|
Molekulargewicht |
164.12 g/mol |
IUPAC-Name |
1H-pyrido[3,4-d][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C7H4N2O3/c10-6-4-1-2-8-3-5(4)9-7(11)12-6/h1-3H,(H,9,11) |
InChI-Schlüssel |
CRQKHMDIYZJEGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1C(=O)OC(=O)N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














